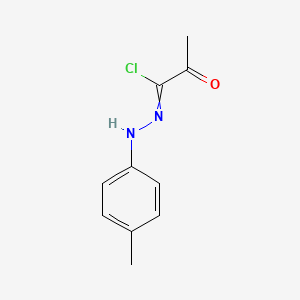

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-

Description

N-(4-Methylphenyl)-2-oxopropanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by a propanehydrazonoyl backbone substituted with a 2-oxo group and a 4-methylphenyl (p-tolyl) group at the N-position. Its IUPAC name is (1Z,2E)-2-(2-(4-methylbenzoyl)hydrazono)-N-(p-tolyl)propanehydrazonoyl chloride. This compound is synthesized via condensation reactions between hydrazides and 2-oxo-N-arylpropanehydrazonoyl chlorides under refluxing ethanol, typically yielding 73–85% . It exhibits a melting point of 205–207°C and is utilized as a precursor for heterocyclic compounds with applications in medicinal chemistry, particularly as antimicrobial and antiviral agents .

Properties

IUPAC Name |

N-(4-methylphenyl)-2-oxopropanehydrazonoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUGRZADBSQNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377954 | |

| Record name | Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18440-55-6 | |

| Record name | Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- typically involves the reaction of appropriate hydrazones with chlorinating agents. One common method is the reaction of N-(4-methylphenyl)hydrazone with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals and improves the overall safety of the process.

Chemical Reactions Analysis

Types of Reactions

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the molecule can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding hydrazones.

Oxidation Reactions: The compound can be oxidized to form N-(4-methylphenyl)-2-oxo-propanehydrazone, which can further undergo various transformations.

Reduction Reactions: Reduction of the compound can yield N-(4-methylphenyl)-2-hydroxypropanehydrazone.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

Substitution Reactions: Formation of N-(4-methylphenyl)-2-oxo-propanehydrazones with various substituents.

Oxidation Reactions: Formation of N-(4-methylphenyl)-2-oxo-propanehydrazone.

Reduction Reactions: Formation of N-(4-methylphenyl)-2-hydroxypropanehydrazone.

Scientific Research Applications

Synthesis and Reactivity

Propanehydrazonoyl chloride can participate in diverse chemical reactions, making it valuable for synthesizing various derivatives. Notably, it has been utilized in the reaction with N-arylcyanothioformamides to produce 5-arylimino-1,3,4-thiadiazole derivatives. These reactions occur under mild conditions and yield products with significant structural diversity, which is essential for further biological evaluations .

Antimicrobial Activity

Research indicates that derivatives of propanehydrazonoyl chloride exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain hydrazone derivatives synthesized from this compound possess antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis has been employed to optimize these compounds for enhanced efficacy against various pathogens .

Anticancer Potential

The compound's derivatives have also been explored for their anticancer properties. Various synthesized hydrazones have shown activity against cancer cell lines, with some exhibiting selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Synthesis of 5-Arylimino-1,3,4-Thiadiazoles

A significant study highlighted the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives from propanehydrazonoyl chloride. The methodology involved coupling with N-arylcyanothioformamides under optimized conditions. The resulting compounds were characterized using advanced techniques such as NMR spectroscopy and X-ray crystallography, confirming their structures and purity. The yields ranged from 55% to 79%, demonstrating the efficiency of the synthetic route .

Antimicrobial Evaluation

Another study evaluated a series of halophenyl bis-hydrazones derived from propanehydrazonoyl chloride for their antimicrobial properties. The results indicated that several compounds exhibited significant activity against both bacterial and fungal strains. This evaluation was complemented by 2D-QSAR studies that helped identify structural features critical for bioactivity .

Mechanism of Action

The mechanism of action of Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various biological targets, leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the hydrazone moiety.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound belongs to the (1Z,2E)-N-arylpropanehydrazonoyl chloride family, where the aryl group (e.g., 4-methylphenyl, 4-chlorophenyl) and hydrazone substituents (e.g., benzoyl, 4-methylbenzoyl) dictate its physicochemical and biological properties. Key analogs include:

Substituent Effects:

Physical and Spectral Properties

Crystallography and Molecular Packing

While direct crystallographic data for 14k is unavailable, studies on isomorphic imidazole-imines () suggest that 4-methylphenyl groups promote twisted molecular conformations (dihedral angle ~56°) and stabilize crystal packing via C–H⋯N hydrogen bonds and π–π interactions .

Biological Activity

Propanehydrazonoyl chloride, N-(4-methylphenyl)-2-oxo-, is a compound of interest due to its potential biological activities. This article explores its various biological effects, including antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the hydrazonoyl halides class, which are known for their diverse biological activities. The synthesis typically involves the reaction of hydrazones with acyl chlorides under controlled conditions to yield the desired hydrazonoyl chloride derivatives.

Antimicrobial Activity

Hydrazonoyl halides have shown significant antimicrobial properties. A study reported that derivatives of hydrazonoyl halides exhibit broad-spectrum activity against various pathogens, including bacteria and fungi.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.5 - 2.0 μg/mL |

| Escherichia coli | Antibacterial | 1.0 - 3.0 μg/mL |

| Aspergillus fumigatus | Antifungal | 0.25 - 1.0 μg/mL |

| Mycobacterium tuberculosis | Antitubercular | 0.12 - 7.81 μg/mL |

These findings suggest that propanehydrazonoyl chloride may act as a potent antimicrobial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Antiviral Activity

Research indicates that some hydrazone derivatives possess antiviral properties. Specifically, certain arylhydrazones have been shown to inhibit the replication of viruses such as HIV-1 and HSV-1. The mechanism often involves interference with viral entry or replication processes.

Anticancer Activity

The anticancer potential of propanehydrazonoyl chloride has been evaluated in various studies. A notable study focused on its effects on human cancer cell lines, including HepG2 (liver cancer), HT29 (colon cancer), and HeLa (cervical cancer). The results demonstrated significant cytotoxic effects:

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 15 |

| HT29 | 25 |

| HeLa | 20 |

The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of propanehydrazonoyl chloride in treating infections and cancer:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing propanehydrazonoyl chloride resulted in a significant reduction in pathogen load compared to control groups.

- Anticancer Study : In vitro studies on cancer cell lines showed that treatment with propanehydrazonoyl chloride led to increased rates of apoptosis, as evidenced by flow cytometry analysis.

Q & A

Q. What are the standard safety protocols for handling propanehydrazonoyl chloride derivatives during synthesis?

Researchers must wear protective eyewear, gloves, lab coats, and masks to avoid skin/eye contact. Waste should be segregated and disposed via certified waste management services to prevent environmental contamination . Reactions involving α-haloketones (e.g., hydrazonoyl chlorides) may release hazardous byproducts, necessitating fume hood use .

Q. How is N-(4-methylphenyl)-2-oxo-propanehydrazonoyl chloride synthesized, and what intermediates are critical?

A common method involves reacting aryloxyacetic acid hydrazides with α-haloketones (e.g., phenacyl bromides) under basic conditions. For example, (Z)-2-oxo-N′-(4-sulfamoylphenyl)-propanehydrazonoyl chloride can be synthesized via condensation with sodium ethoxide in ethanol, followed by recrystallization . Key intermediates include hydrazonamide precursors and α-haloketone derivatives .

Q. What spectroscopic techniques are used to confirm the structure of propanehydrazonoyl chloride derivatives?

NMR (¹H/¹³C) and HPLC are standard for purity assessment . X-ray crystallography (e.g., monoclinic P21/c or P21/n space groups) provides definitive structural confirmation, as seen in crystallographic studies of related hydrazonoyl salts .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of hydrazonoyl chloride derivatives?

Optimizing acetic acid as a solvent at room temperature improves condensation efficiency (e.g., 69% yield for coumarin-linked hydrazonoyl derivatives) . Catalysts like sodium ethoxide enhance electrophilic substitution in hydrazide reactions . Kinetic studies using HPLC can track intermediate stability .

Q. What contradictions exist in crystallographic data for hydrazonoyl chloride derivatives, and how are they resolved?

Discrepancies in space group assignments (e.g., P21/c vs. P21/n) may arise from solvent inclusion or polymorphism. High-resolution X-ray diffraction (100 K) and R-factor analysis (<0.1) mitigate these issues, as demonstrated in monoclinic crystal structures .

Q. How can computational methods predict the reactivity of propanehydrazonoyl chlorides in nucleophilic substitution reactions?

Density Functional Theory (DFT) models assess electrophilicity at the chlorinated carbon. PubChem-derived SMILES strings (e.g., C=CC(=O)N(Cl)N=C(Ar)) enable molecular docking to predict binding with biological targets .

Q. What strategies improve the stability of hydrazonoyl chloride intermediates during multi-step synthesis?

Low-temperature storage (-20°C) and inert atmospheres (N₂/Ar) prevent hydrolysis. Stabilizing agents like molecular sieves reduce moisture-induced degradation .

Q. How are hydrazonoyl chlorides applied in designing enzyme inhibitors or receptor modulators?

The electrophilic chloride moiety enables covalent bonding with nucleophilic residues (e.g., cysteine in GPCRs). SAR studies on N-(4-methylphenyl) derivatives show potential for CNS-targeted therapies .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.